7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected

Chemical Stability Procurement Logistics Building Block Storage

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected (CAS 1375301-99-7), also named tert-butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, is a heterobicyclic building block with molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol. It belongs to the 1,8-naphthyridine class, a privileged scaffold in medicinal chemistry recognized for its utility as an arginine mimetic in integrin inhibitors.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.195
CAS No. 1375301-99-7
Cat. No. B2852779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected
CAS1375301-99-7
Molecular FormulaC13H17BrN2O2
Molecular Weight313.195
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Br
InChIInChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3
InChIKeyZXLYARHQBXPHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC Protected (CAS 1375301-99-7): Chemical Identity and Procurement Baseline


7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected (CAS 1375301-99-7), also named tert-butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, is a heterobicyclic building block with molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol . It belongs to the 1,8-naphthyridine class, a privileged scaffold in medicinal chemistry recognized for its utility as an arginine mimetic in integrin inhibitors [1]. The compound features a bromine atom at the 7-position of the partially saturated naphthyridine core and a tert-butyloxycarbonyl (BOC) protecting group on the N1 nitrogen. It is commercially available from multiple suppliers, including Apollo Scientific (cat. no. OR33671) and Leyan, with purities typically specified at 95%–98% . The compound is stored at ambient temperature, distinguishing it from its unprotected analog which requires cold-chain storage .

Why 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC Protected Cannot Be Replaced by Generic Analogs


This compound occupies a unique intersection of three structural features—the 1,8-naphthyridine regioisomer, the 7-position bromination, and the N1-BOC protection—each of which independently governs critical parameters for downstream synthetic utility. Substituting the 6-bromo positional isomer (CAS 335030-38-1) alters the electronic distribution and the vector of palladium-catalyzed cross-coupling, as the 7-position is adjacent to the N8 nitrogen, creating a distinct electronic environment that affects oxidative addition rates in Suzuki–Miyaura reactions . Replacing the N-BOC protected form with the unprotected 7-bromo analog (CAS 1260742-32-2) eliminates the orthogonal protection handle and imposes cold-chain storage requirements (2–8°C under inert gas), complicating inventory management [1]. Substituting bromine for chlorine or fluorine changes the carbon–halogen bond strength and reactivity profile, while the tetrahydro-1,8-naphthyridine core itself provides a quantifiable pKa advantage (≈7) over the natural arginine guanidinium (≈13.8) that its 1,5- and 1,6-naphthyridine regioisomers cannot identically replicate [2]. Each of these dimensions is substantiated by quantitative evidence detailed below.

Quantitative Differentiation Evidence for 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC Protected vs. Closest Analogs


Storage Stability Advantage: Ambient Temperature for N1-BOC Protected vs. 2–8°C Cold-Chain for Unprotected 7-Bromo Analog

The N1-BOC protected compound (CAS 1375301-99-7) is specified for storage at ambient/room temperature by multiple suppliers, whereas the unprotected 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1260742-32-2) requires storage at 2–8°C under inert gas and protection from light [1]. This difference arises because the free secondary amine in the unprotected analog is susceptible to oxidation and moisture absorption, while the BOC carbamate stabilizes the N1 nitrogen. For procurement, this eliminates cold-chain shipping costs and simplifies long-term laboratory inventory management.

Chemical Stability Procurement Logistics Building Block Storage

Bromine vs. Trifluoromethyl: 7-Bromo Naphthyridines Demonstrate Superior Antimalarial Activity in Direct Comparative In Vivo Studies

In a series of antimalarial studies on 1,5-naphthyridine derivatives, the 7-bromo-substituted compounds consistently demonstrated superior in vivo activity compared to their direct 7-trifluoromethyl analogs when tested against Plasmodium vinckei vinckei in mice [1]. In vitro testing against the chloroquine-sensitive FCQ-27 isolate of Plasmodium falciparum confirmed that the 7-trifluoromethyl analogs were slightly less active than their 7-bromo counterparts [2]. While these data are from the 1,5-naphthyridine system rather than 1,8-naphthyridine, the consistent pattern of bromine outperforming trifluoromethyl at the 7-position provides a class-level inference that the bromine atom contributes favorable steric and electronic properties for target engagement that fluorine-based substituents do not replicate.

Antimalarial Activity Halogen SAR Naphthyridine Bioactivity

Positional Isomer Differentiation: 7-Br vs. 6-Br Substitution on the 1,8-Naphthyridine Core Determines Cross-Coupling Reactivity and Target Engagement Vector

The target compound places bromine at the 7-position of the 1,8-naphthyridine core, directly adjacent to the N8 nitrogen. The alternative 6-bromo isomer (CAS 335030-38-1, identical molecular formula C₁₃H₁₇BrN₂O₂ and MW 313.19) positions bromine one bond further from the chelating nitrogen, altering both the electronic character of the C–Br bond and the trajectory of the substituent introduced via cross-coupling . In palladium-catalyzed reactions, the proximity of the N8 lone pair in the 7-bromo isomer can facilitate catalyst pre-coordination, potentially accelerating oxidative addition relative to the 6-bromo isomer [1]. This regiochemical distinction is critical for projects where the 7-position vector is required for target engagement, as documented in integrin αVβ3 antagonist programs that specifically functionalize the tetrahydro-1,8-naphthyridine at the 7-position [2].

Regiochemistry Suzuki–Miyaura Coupling Structure–Activity Relationship

Tetrahydro-1,8-Naphthyridine Core: Quantified 6.8 pKa Unit Reduction vs. Arginine Guanidinium Drives Membrane Permeability Advantage

The tetrahydro-1,8-naphthyridine core serves as a critical arginine mimetic in RGD-based integrin inhibitors, with a measured pKa of approximately 7, compared to approximately 13.8 for the guanidinium group of arginine [1]. This 6.8-unit reduction in basicity translates to a significantly higher fraction of neutral, membrane-permeable species at physiological pH (≈50% neutral at pH 7 vs. <0.0001% for arginine). The 1,8-naphthyridine regioisomer enables a side-on salt-bridge interaction with the aspartic acid residue in the integrin binding pocket that closely replicates the geometry of the natural Arg–Gly–Asp (RGD) tripeptide sequence, a feature not identically accessible to the 1,5- or 1,6-naphthyridine regioisomers [1]. The BOC-protected 7-bromo derivative serves as the key precursor for introducing the 7-alkyl substituents required for integrin binding, as demonstrated in the HWE-based synthetic route yielding 63–83% over three steps without chromatographic purification [1].

Arginine Bioisostere Physicochemical Property Integrin Inhibitor Design

Orthogonal Protection Strategy: N1-BOC Stability Under Basic Suzuki–Miyaura Conditions Enables Sequential Functionalization Not Possible with Unprotected Analog

The N1-BOC protecting group on the target compound provides stability under the basic conditions (aqueous carbonate or phosphate bases, pH 9–11) typically employed in Suzuki–Miyaura cross-coupling reactions, while remaining quantitatively cleavable under mild acidic conditions (TFA in DCM, room temperature, typically >95% conversion) [1][2]. This orthogonality enables a synthetic sequence in which the 7-bromo position is first functionalized via palladium-catalyzed coupling, followed by BOC deprotection to reveal the free N1 amine for subsequent diversification (acylation, sulfonylation, or reductive amination). The unprotected 7-bromo analog (CAS 1260742-32-2) lacks this capability; the free N1 amine would compete as a nucleophile or coordinate to palladium during cross-coupling, necessitating additional protection/deprotection steps that reduce overall yield and increase synthetic step count. The borane-catalyzed metal-free hydrogenation of 2,7-disubstituted-1,8-naphthyridines achieves 83–98% yields for the tetrahydro core, providing a benchmark for the efficiency of transformations on BOC-protected substrates in this series [3].

Orthogonal Protection Suzuki–Miyaura Coupling Multi-Step Synthesis

Optimal Research and Procurement Application Scenarios for 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC Protected


Integrin αVβ3/αVβ6 Antagonist Lead Optimization for Idiopathic Pulmonary Fibrosis (IPF)

The compound is ideally suited as the key building block for constructing 7-substituted tetrahydro-1,8-naphthyridine arginine mimetics that form the pharmacophoric core of RGD-based integrin antagonists targeting IPF. As demonstrated by Lippa et al. (Beilstein J. Org. Chem. 2020), the 7-position is the critical vector for introducing alkyl substituents that engage the integrin binding pocket, and the core provides a quantified pKa advantage (≈7 vs. 13.8 for arginine) essential for membrane permeability [1]. The N1-BOC protection enables the sequential Suzuki–Miyaura coupling at C7 followed by TFA deprotection and N1 functionalization, streamlining the synthesis of focused libraries for SAR exploration. Procurement of the N1-BOC protected form eliminates the need for an additional N-protection step that would be required if starting from the unprotected analog.

KRAS G12C Inhibitor Discovery Programs Utilizing Tetrahydronaphthyridine Cores

Patent WO2022170947A1 discloses tetrahydronaphthyridine derivatives as KRAS G12C inhibitors for cancer therapy, establishing the scaffold's utility in oncology [2]. The 7-bromo substituent serves as a versatile handle for introducing diverse aryl, heteroaryl, or alkyl groups via Suzuki–Miyaura or Negishi coupling to explore the P2 pocket of mutant KRAS. The BOC group remains intact during these coupling reactions, enabling late-stage deprotection and elaboration of the N1 position. The ambient storage stability of the N1-BOC protected form simplifies compound management in high-throughput parallel synthesis workflows compared to the cold-chain-dependent unprotected analog.

Kinase Inhibitor Scaffold Diversification via Automated Parallel Synthesis

The modular, automated flow synthesis platform described by Cao et al. (Commun. Chem. 2023) for spirocyclic tetrahydronaphthyridines demonstrates the growing industrial demand for 1,8-THN building blocks [3]. The 7-bromo-N1-BOC compound is uniquely suited for automated synthesis platforms because its BOC protection ensures compatibility with the basic reaction conditions of photoredox-catalyzed hydroaminoalkylation and subsequent SNAr N-arylation steps, while the bromine at C7 provides a orthogonal reactive site for diversification. The compound's availability at 95–98% purity from multiple suppliers supports reproducible automated workflows where impurity variability can compromise reaction outcomes.

Antimalarial Lead Generation Leveraging 7-Bromo Naphthyridine Pharmacophores

The class-level SAR established by Barlin et al. across multiple publications demonstrates that 7-bromo-substituted naphthyridines consistently outperform their 7-trifluoromethyl analogs in both in vitro (FCQ-27 P. falciparum) and in vivo (P. vinckei vinckei mouse model) antimalarial assays [4]. While these studies were conducted on 1,5-naphthyridine cores, the consistent superiority of bromine over trifluoromethyl at the 7-position provides a compelling rationale for initiating new antimalarial discovery campaigns with the 7-bromo-1,8-naphthyridine scaffold. The N1-BOC protection allows the core to be elaborated into diverse chemotypes through sequential coupling–deprotection–functionalization sequences.

Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.